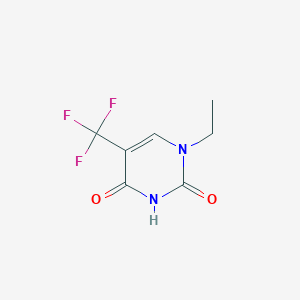

1-Ethyl-5-trifluoromethyl uracil

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H7F3N2O2 |

|---|---|

Molecular Weight |

208.14 g/mol |

IUPAC Name |

1-ethyl-5-(trifluoromethyl)pyrimidine-2,4-dione |

InChI |

InChI=1S/C7H7F3N2O2/c1-2-12-3-4(7(8,9)10)5(13)11-6(12)14/h3H,2H2,1H3,(H,11,13,14) |

InChI Key |

MFTKJHOQCYNKQC-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C(=O)NC1=O)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1 Ethyl 5 Trifluoromethyl Uracil and Key Precursors

Multi-step Synthetic Pathways

Multi-step syntheses offer a controlled and versatile approach to constructing 1-Ethyl-5-trifluoromethyl uracil (B121893). These pathways typically begin with a pre-existing pyrimidine (B1678525) core or a suitable acyclic precursor, which is then systematically modified to introduce the ethyl and trifluoromethyl groups at the desired positions.

Sequential Halogenation-Trifluoromethylation-Ethylation Approaches

A prevalent strategy involves a three-stage process: halogenation of a uracil derivative, introduction of the trifluoromethyl group, and finally, ethylation of the nitrogen atom. This method provides a clear and stepwise route to the target molecule.

The initial step in this sequence is the conversion of 5-iodouracil (B140508) to 2,4-dichloro-5-iodopyrimidine (B155428). google.com This transformation is a critical activation step, rendering the pyrimidine ring more susceptible to subsequent nucleophilic substitution. The chlorination is typically achieved by treating 5-iodouracil with a strong chlorinating agent like phosphorus oxychloride. google.com The reaction often requires the presence of a tertiary amine, such as triethylamine, which acts as a base. google.com The reaction is generally conducted in an organic solvent and may require heating to proceed efficiently. google.com

Reaction Conditions for the Chlorination of 5-Iodouracil:

| Reagents | Role | Molar Ratio (5-iodouracil:reagent) | Solvent | Temperature | Reaction Time |

|---|---|---|---|---|---|

| 5-Iodouracil | Starting Material | 1 | Organic Solvent | 95-110 °C | 1-2 hours |

| Phosphorus oxychloride | Chlorinating Agent | - | - | 90 °C (during addition) | - |

Table 1: Summary of typical reaction conditions for the synthesis of 2,4-dichloro-5-iodopyrimidine from 5-iodouracil. google.com

Following the chlorination, the iodine atom at the 5-position of the 2,4-dichloropyrimidine (B19661) intermediate is replaced with a trifluoromethyl group. google.com This is a key step that introduces the fluorine-containing moiety. A common method for this trifluoromethylation involves the use of a trifluoromethylating reagent such as (trifluoromethyl)trimethylsilane (B129416) (TMSCF3). google.com The reaction is often catalyzed by a copper salt, like copper(I) iodide (CuI), in the presence of potassium fluoride (B91410) (KF) and a ligand such as 1,10-phenanthroline. google.com The reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). google.com

Components for Trifluoromethylation Reaction:

| Component | Function |

|---|---|

| 2,4-Dichloro-5-iodopyrimidine | Substrate |

| (Trifluoromethyl)trimethylsilane (TMSCF3) | Trifluoromethylating Agent |

| Copper(I) iodide (CuI) | Catalyst |

| Potassium fluoride (KF) | Promoter |

| 1,10-Phenanthroline | Ligand |

Table 2: Key components utilized in the trifluoromethylation of 2,4-dichloro-5-iodopyrimidine. google.com

The 2,4-dichloro-5-trifluoromethylpyrimidine intermediate is then hydrolyzed to form 5-trifluoromethyluracil. google.com This step removes the chloro groups at the 2 and 4 positions and establishes the characteristic uracil ring structure. The hydrolysis can be performed using water or an acid, such as acetic acid, often at elevated temperatures. google.com

Once 5-trifluoromethyluracil is obtained, the final step is the introduction of the ethyl group at the N1 position. This alkylation reaction can be carried out using an ethylating agent like ethyl iodide. rsc.org The reaction is typically performed in the presence of a base in a suitable solvent. rsc.orgresearchgate.net The regioselectivity of the ethylation, favoring the N1 position, is an important consideration in this step. researchgate.net

Cyclization Reactions Utilizing Fluorinated Building Blocks

An alternative synthetic approach involves the construction of the uracil ring from acyclic, fluorinated precursors. This method builds the desired heterocyclic system with the trifluoromethyl group already in place.

One such cyclization strategy involves the reaction of 2-trifluoromethyl acrylic acid with urea. This condensation reaction directly forms the 5-trifluoromethyluracil ring system. This approach is advantageous as it incorporates the trifluoromethyl group at an early stage of the synthesis. Subsequent ethylation of the resulting 5-trifluoromethyluracil, as described previously, would then yield the final product, 1-ethyl-5-trifluoromethyluracil.

Derivatization from Thymine (B56734) Analogues

The synthesis of 5-trifluoromethyluracil derivatives can be achieved through the derivatization of thymine analogues. One established method involves the direct alkylation of 5-trifluoromethyluracil. For instance, the reaction of 5-trifluoromethyluracil with ethyl iodide in the presence of a base can yield 1-ethyl-5-trifluoromethyluracil. This approach leverages the existing pyrimidine ring of the thymine analogue and introduces the ethyl group at the N1 position.

Another strategy involves the synthesis of N3-substituted derivatives through direct alkylation of 2-methoxy-6-amino-4-pyrimidone. nih.gov These intermediates can then undergo further reactions to yield the desired 1-substituted uracil derivatives. nih.gov While direct synthesis of 5-difluoromethyluracil from thymine analogues has been reported, similar direct conversions to 5-trifluoromethyluracil are also a key area of investigation. nih.gov

Modern Trifluoromethylation Reagents and Techniques

The introduction of the trifluoromethyl group is a critical step in the synthesis of 1-Ethyl-5-trifluoromethyl uracil. Modern synthetic chemistry offers a range of sophisticated reagents and techniques for this purpose.

Radical and Nucleophilic Trifluoromethylation Strategies

Beyond electrophilic methods, radical and nucleophilic strategies provide alternative pathways for trifluoromethylation.

Radical Trifluoromethylation : Radical trifluoromethylation of uracil derivatives can be an effective method. For example, the reaction of 1,3-dimethyluracil (B184088) with CF3SO2Na in the presence of t-BuOOH can yield 1,3-dimethyl-5-(trifluoromethyl)uracil. researchgate.net This approach often involves the generation of a trifluoromethyl radical which then attacks the uracil ring. pnas.org A general procedure using a stable trifluoromethyl radical source has been developed for the C-H trifluoromethylation of various heterocycles, including uracil. pnas.orgresearchgate.net

Nucleophilic Trifluoromethylation : Nucleophilic trifluoromethylation involves the reaction of a nucleophilic CF3- source with an electrophilic substrate. umich.eduacs.orgnih.gov Reagents like (trifluoromethyl)trimethylsilane (TMSCF3), often referred to as Ruppert's reagent, can serve as a source of the trifluoromethyl anion. umich.edunih.govorganic-chemistry.org These reactions are frequently mediated by transition metals like copper. organic-chemistry.org

Direct C-H Trifluoromethylation of Uracil Scaffolds

Direct C-H trifluoromethylation is a highly desirable transformation as it avoids the need for pre-functionalized substrates. pnas.orgresearchgate.net Research has shown that direct C-H trifluoromethylation of uracil can be achieved, offering a more atom-economical route to 5-trifluoromethyluracil. pnas.orgresearchgate.netnih.gov These methods often utilize radical pathways and can be performed under mild conditions. researchgate.net For instance, a scalable method for the trifluoromethylation of uracil has been reported, which can even be conducted in aqueous conditions for certain substrates. pnas.org

Catalytic Synthetic Methods

Catalysis plays a crucial role in enhancing the efficiency and selectivity of trifluoromethylation reactions.

Iron-Catalyzed Trifluoromethylation Systems

Iron catalysis has emerged as a cost-effective and environmentally benign approach for trifluoromethylation reactions. rsc.orgrsc.orgnih.gov

FeSO4/H2O2/H2SO4 : A catalytic system comprising ferrous sulfate (B86663) (FeSO4), hydrogen peroxide (H2O2), and sulfuric acid (H2SO4) in dimethyl sulfoxide has been shown to efficiently and selectively produce 5-trifluoromethyluracil from uracil using CF3I. researchgate.netresearchgate.net This reaction is believed to proceed through a Fenton-type oxidation mechanism. researchgate.net FeSO4 has demonstrated the highest activity among the tested Fe(II) compounds. researchgate.netresearchgate.net

Cp2Fe : While the provided search results focus more on FeSO4 systems for uracil trifluoromethylation, iron catalysts in general, including ferrocene (B1249389) (Cp2Fe) derivatives, are known to be active in various trifluoromethylation reactions. rsc.org Iron(II)-catalyzed trifluoromethylation of potassium vinyltrifluoroborates has been developed, suggesting the potential for iron catalysts in related transformations. nih.gov

| Catalyst System | Reagents | Key Features |

| Iron-based | FeSO4/H2O2/H2SO4 | Efficient and selective for the trifluoromethylation of uracil using CF3I. researchgate.netresearchgate.net |

Silver-Catalyzed Transformations for Substituted Uracils

Silver-catalyzed reactions have emerged as a valuable tool for the functionalization of uracil derivatives. While direct silver-catalyzed synthesis of this compound is not extensively documented, related transformations on the uracil scaffold highlight the potential of this approach.

One notable example is the silver-catalyzed three-component reaction for the synthesis of 5-arylselanyluracils. In this process, various uracils, including 1-ethyluracil, are reacted with selenium powder and an arylboronic acid in the presence of a silver catalyst. nih.gov Silver nitrate (B79036) (AgNO₃) has been identified as a particularly effective catalyst for this transformation, leading to high yields of the desired 5-selanyluracil products. nih.gov The reaction proceeds with high regioselectivity, demonstrating the utility of silver catalysis in modifying the C5 position of the uracil ring. nih.gov Although this specific reaction introduces a selanyl (B1231334) group rather than a trifluoromethyl group, it underscores the capability of silver catalysts to facilitate the modification of 1-ethyluracil.

The conditions for this silver-catalyzed selenation have been optimized, with dimethyl sulfoxide (DMSO) being the most effective solvent. nih.gov A variety of other silver catalysts were tested, but AgNO₃ provided the highest yield. nih.gov

Table 1: Silver-Catalyzed Selenation of 1-Ethyluracil

| Reactants | Catalyst | Solvent | Product | Yield | Reference |

| 1-Ethyluracil, Phenylboronic acid, Selenium | AgNO₃ | DMSO | 1-Ethyl-5-(phenylselanyl)pyrimidine-2,4(1H,3H)-dione | 92% | nih.gov |

Furthermore, silver catalysis has been successfully employed in the synthesis of trifluoromethylated heterocyclic compounds, such as 5-aryl-3-trifluoromethyl pyrazoles. researchgate.net This reaction involves the use of a silver catalyst to promote the reaction between N′-benzylidene tolylsulfonohydrazides and ethyl 4,4,4-trifluoro-3-oxobutanoate. researchgate.net The process proceeds through a sequence of nucleophilic addition, intramolecular cyclization, elimination, and a nih.govmdpi.com-H shift to yield the trifluoromethylated pyrazole (B372694) derivatives in moderate to excellent yields. researchgate.net While this example does not involve a uracil substrate, it demonstrates the principle of silver-catalyzed reactions in the formation of C-CF₃ bonds in heterocyclic systems.

Palladium-Catalyzed Coupling Reactions for Uracil Derivatives

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic organic chemistry, offering powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orglibretexts.org These reactions generally involve the oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to afford the coupled product and regenerate the palladium(0) catalyst. libretexts.orgnih.gov

While a direct palladium-catalyzed synthesis of this compound is not explicitly detailed in the provided context, the principles of these reactions are broadly applicable to uracil derivatives. For instance, the Stille reaction, which couples an organohalide with an organotin reagent, and the Suzuki reaction, which utilizes an organoboron reagent, are common strategies for functionalizing heterocyclic compounds. libretexts.org

A relevant example is the palladium-catalyzed cross-coupling of 5-tributylstannyl-4-fluoropyrazole with aryl iodides, which proceeds smoothly to give the corresponding 5-aryl-4-fluoropyrazole in good yields. nih.gov This demonstrates the feasibility of applying palladium catalysis to pyrimidine-like structures. The key to the success of these reactions often lies in the choice of the palladium catalyst, ligands, and reaction conditions to control the in situ generation of the active Pd(0) species. rsc.org

Table 2: General Scheme for Palladium-Catalyzed Cross-Coupling

| Reaction Type | Organic Halide | Organometallic Reagent | Catalyst System | General Product | Reference |

| Stille Coupling | R¹-X (X=I, Br, OTf) | R²-Sn(Alkyl)₃ | Pd(0) complex | R¹-R² | libretexts.org |

| Suzuki Coupling | R¹-X (X=I, Br, OTf) | R²-B(OR)₂ | Pd(0) complex, Base | R¹-R² | libretexts.org |

The development of efficient palladium-catalyzed trifluoromethylation reactions is also of significant interest. These methods provide a direct route to introduce the trifluoromethyl group into aromatic and heterocyclic systems. mdpi.com

Enzymatic Synthesis and Modified Nucleic Acid Assembly

Enzymatic methods offer a high degree of specificity and efficiency for the synthesis of modified nucleosides and their incorporation into nucleic acids.

DNA Polymerase-Catalyzed Incorporation of Modified Nucleoside Triphosphates

The nucleoside analogue of this compound, specifically 5-trifluoromethyl-2'-deoxyuridine 5'-triphosphate (CF₃dUTP), has been investigated as a substrate for DNA polymerases. nih.gov Studies have shown that DNA polymerase alpha can catalyze the incorporation of CF₃dUTP into DNA. nih.gov

However, the presence of the 5-trifluoromethyluracil residue in the DNA template can affect subsequent DNA synthesis. Research has indicated that when a CF₃dUrd residue is present in the template strand, DNA polymerase alpha exhibits a strong arrest of DNA synthesis one nucleotide after the modified base. nih.gov This suggests that the trifluoromethyl group may interfere with the proper functioning of the polymerase, potentially leading to chain termination. This inhibitory effect on DNA replication is considered a possible mechanism for the antitumor activity of 5-trifluoromethyl-2'-deoxyuridine. nih.gov

Table 3: DNA Polymerase Interaction with 5-Trifluoromethyl-2'-deoxyuridine

| Modified Nucleotide | Polymerase | Observation | Implication | Reference |

| 5-Trifluoromethyl-2'-deoxyuridine 5'-triphosphate (CF₃dUTP) | Human DNA Polymerase alpha | Incorporation into DNA | Potential for DNA modification | nih.gov |

| 5-Trifluoromethyl-2'-deoxyuridine (CF₃dUrd) in template | Human DNA Polymerase alpha | Strong arrest of DNA synthesis after the residue | Inhibition of DNA replication | nih.gov |

| 5-Trifluoromethyl-2'-deoxyuridine (CF₃dUrd) in template | Escherichia coli Polymerase I (Klenow fragment) | Weaker arrest of DNA synthesis before the residue | Inhibition of DNA replication | nih.gov |

Preparation of 5-Trifluoromethyl-2'-deoxyuridine and Analogues

The synthesis of 5-trifluoromethyl-2'-deoxyuridine (trifluridine), a key precursor and analogue, has been a subject of medicinal chemistry research. acs.orgnih.gov Various synthetic routes have been developed to produce this and other 5-substituted pyrimidine nucleoside analogues. nih.gov The synthesis of these compounds is crucial for their biological evaluation and for their use in enzymatic studies, such as their incorporation into DNA.

Historically, the syntheses of 5-trifluoromethyluracil and 5-trifluoromethyl-2'-deoxyuridine were significant achievements in the development of fluorinated nucleoside analogues. acs.org More recent methods focus on improving the efficiency and practicality of these syntheses. For instance, visible light-promoted trifluoromethylation of uracils has been reported as a mild, metal-free method for producing compounds like 5-trifluoromethyluracil from uracil using perfluoroalkyl iodides. nih.govresearchgate.net

The preparation of the corresponding triphosphate, 5-trifluoromethyl-2'-deoxyuridine-5'-triphosphate (CF₃dUTP), is essential for its use in polymerase-catalyzed reactions. This is typically achieved through enzymatic or chemical phosphorylation of the parent nucleoside. jenabioscience.com

Biological Interactions and Mechanistic Insight

Interactions with Nucleic Acids and Associated Pathways

The antiviral and cytotoxic effects of the derivatives of 1-Ethyl-5-trifluoromethyluracil stem from their ability to interfere with the fundamental processes of nucleic acid synthesis and function. This interference is a multi-faceted process involving structural mimicry, enzymatic inhibition, and disruption of DNA integrity.

The cornerstone of the biological activity of 1-Ethyl-5-trifluoromethyluracil's derivatives is the structural resemblance of its nucleoside form, trifluridine (B1683248), to the natural nucleoside thymidine (B127349). nih.gov The presence of the trifluoromethyl group at the 5th position of the uracil (B121893) ring creates a molecule that is recognized by cellular and viral enzymes as an analogue of thymidine.

This molecular mimicry allows trifluridine to be a substrate for thymidine kinase, the enzyme that phosphorylates thymidine to thymidine monophosphate. nih.govnih.gov Both viral and cellular thymidine kinases can catalyze this initial phosphorylation step, converting trifluridine into trifluridine monophosphate (TFT-MP). nih.gov Subsequently, cellular kinases further phosphorylate TFT-MP to its active triphosphate form, trifluridine triphosphate (TFT-TP). nih.gov This bioactivation is a critical prerequisite for its incorporation into DNA.

The antiviral activity of 1-Ethyl-5-trifluoromethyluracil, through its derivative trifluridine, is particularly potent against certain viruses, such as herpes simplex virus (HSV). nih.gov This inhibition is achieved through a dual mechanism: direct inhibition of viral enzymes and incorporation into the viral genome, leading to non-functional viral progeny.

| Compound | Target Enzyme | Mechanism of Inhibition |

| Trifluridine triphosphate (TFT-TP) | Viral DNA Polymerase (e.g., HSV-1) | Competitive inhibition with dTTP |

Upon binding to the viral DNA polymerase, trifluridine triphosphate is incorporated into the nascent viral DNA strand in place of thymidine. nih.govtargetedonc.com This incorporation is a critical event that leads to the production of defective, non-infectious viral particles. The presence of the trifluoromethyl group on the uracil base within the viral DNA is thought to disrupt the normal structure and function of the genome. While the precise nature of the "defective products" is not fully detailed in the search results, it is understood that this altered DNA cannot be properly transcribed or replicated, thus halting the viral life cycle. nih.gov

In addition to its effects on viral replication, the monofluorinated derivative of 1-Ethyl-5-trifluoromethyluracil, trifluridine monophosphate (TFT-MP), also interferes with cellular nucleic acid synthesis by inhibiting a key enzyme, thymidylate synthase (TS). nih.govnih.gov Thymidylate synthase is responsible for the de novo synthesis of deoxythymidine monophosphate (dTMP) from deoxyuridine monophosphate (dUMP). nih.govnih.gov

By inhibiting thymidylate synthase, TFT-MP depletes the intracellular pool of dTMP, which is a crucial precursor for DNA synthesis. targetedonc.com This inhibition of a fundamental pathway in nucleotide metabolism contributes to the compound's cytotoxic effects. nih.gov

| Metabolite | Target Enzyme | Effect |

| Trifluridine monophosphate (TFT-MP) | Thymidylate synthase (TS) | Inhibition of dTMP synthesis |

The incorporation of trifluridine, in its deoxyuridine form (CF3dU), into DNA has significant consequences for the stability and structural integrity of the DNA helix. nih.gov The presence of the bulky and highly electronegative trifluoromethyl group in the major groove of the DNA is a considerable perturbation. nih.gov

Mechanisms of Inhibition of Viral Replication

Enzyme Inhibition and Modulation

The biological activity of 1-Ethyl-5-trifluoromethyluracil is intrinsically linked to its ability to interact with and modulate the function of specific enzymes. As a derivative of uracil, a fundamental component of nucleic acids, it is positioned to interfere with the enzymes involved in pyrimidine (B1678525) metabolism.

Specific Enzyme Targets and Interaction Profiles

While direct enzymatic studies on 1-Ethyl-5-trifluoromethyluracil are not extensively documented in publicly available research, the known biological activity of its parent compound, 5-trifluoromethyluracil (TFU), provides a strong foundation for identifying its likely enzymatic targets. TFU, also known as trifluorothymine, is the active metabolite of the antiviral and anticancer drug trifluridine. nih.gov

The primary enzyme target for TFU and, by extension, its derivatives, is believed to be thymidine phosphorylase (TP) . TP is an enzyme that plays a crucial role in the salvage pathway of pyrimidine nucleosides. By inhibiting TP, compounds like TFU can disrupt the normal synthesis of pyrimidines, which is essential for DNA synthesis and repair. This inhibition is particularly relevant in cancer therapy, as tumor cells often have higher levels of TP activity.

Further research has shown that derivatives of 5-substituted uracils can exhibit a broad spectrum of biological activities, suggesting potential interactions with other viral or cellular enzymes. mdpi.comnih.gov For instance, certain 5-substituted pyrimidine nucleosides have demonstrated inhibitory activity against viral thymidine kinases, highlighting the potential for diverse enzymatic targets.

Structure-Activity Relationships Governing Enzyme Binding

The specific structural features of 1-Ethyl-5-trifluoromethyluracil—namely the ethyl group at the N1 position and the trifluoromethyl group at the C5 position—are critical in defining its interaction with enzyme targets.

The N1-substituent plays a significant role in the binding affinity and selectivity of uracil derivatives. Studies on related compounds have shown that modifications at the N1 position can profoundly impact their inhibitory activity. For many uracil-based enzyme inhibitors, the N1 position is involved in hydrogen bonding with the enzyme's active site. The presence of an ethyl group, a relatively small and lipophilic substituent, would alter the steric and electronic properties at this position compared to an unsubstituted uracil or a nucleoside analog. This change could either enhance or diminish the binding affinity for a particular enzyme, depending on the specific topology of the active site. For instance, in some cases, N1- and N3-substituted uracil derivatives have shown reduced inhibitory activity, which has been attributed to a decrease in their acidic character. researchgate.net

The C5-substituent is arguably the most critical determinant of the biological activity of this class of compounds. The trifluoromethyl (CF3) group is a powerful electron-withdrawing group and is significantly larger than the methyl group found in thymine (B56734). This substitution dramatically alters the electronic distribution within the pyrimidine ring and provides a key interaction point within the enzyme's active site. In the case of thymidine phosphorylase, the 5-position of the uracil ring is a crucial recognition element. The potent inhibitory activity of many 5-substituted uracils stems from their ability to mimic the natural substrate, thymidine, while the substituent at the 5-position modulates the binding affinity and catalytic processing by the enzyme. Structure-activity relationship studies on various 5-substituted uracils have consistently demonstrated the profound impact of the nature of the C5-substituent on their inhibitory potency against enzymes like thymidine phosphorylase.

Contribution of the Trifluoromethyl Group to Metabolic Stability and Bioactivity

The incorporation of a trifluoromethyl (CF3) group is a widely employed strategy in medicinal chemistry to enhance the pharmacological properties of a drug candidate, and its presence in 1-Ethyl-5-trifluoromethyluracil is no exception.

The CF3 group significantly enhances the metabolic stability of the molecule. The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the trifluoromethyl group highly resistant to enzymatic degradation, particularly by cytochrome P450 enzymes which are major players in drug metabolism. This increased stability prevents the rapid breakdown of the compound in the body, leading to a longer half-life and sustained therapeutic effect. Studies on other drug candidates have shown that replacing a metabolically labile methyl group with a trifluoromethyl group can dramatically improve metabolic stability. nih.gov

Table of Research Findings on Related Compounds

| Compound/Analog | Enzyme/Target | Key Finding | Reference |

| 5-Trifluoromethyluracil (TFU) | Thymidine Phosphorylase, Dihydropyrimidine Dehydrogenase | Active metabolite of trifluridine, likely interacts with key enzymes in pyrimidine metabolism. | nih.gov |

| Eniluracil (5-Ethynyluracil) | Dihydropyrimidine Dehydrogenase (DPD) | Potent irreversible inhibitor of DPD. | nih.gov |

| 5-Substituted Uracil Derivatives | Various viral and cellular enzymes | Exhibit a wide spectrum of biological activities. | mdpi.comnih.gov |

| N1-Substituted Uracil Derivatives | Various enzymes | N1-substitution can significantly impact inhibitory activity, potentially by altering acidity. | researchgate.net |

| Trifluridine | DNA synthesis | Active metabolite is 5-trifluoromethyluracil. | nih.gov |

Computational and Theoretical Studies on 1 Ethyl 5 Trifluoromethyl Uracil and Analogues

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of 1-ethyl-5-trifluoromethyl uracil (B121893) and its analogues. nih.gov These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

The electronic structure of a molecule dictates its chemical behavior. For uracil analogues, DFT calculations are commonly employed to understand the distribution of electron density and the nature of molecular orbitals. nih.gov

Key Research Findings:

Molecular Electrostatic Potential (MEP): MEP maps are valuable for identifying the electrophilic and nucleophilic sites within a molecule. For uracil derivatives, the MEP typically shows negative potential around the oxygen atoms and the π-system of the ring, indicating regions susceptible to electrophilic attack. The regions around the N-H protons exhibit positive potential, marking them as sites for nucleophilic interaction.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. In uracil analogues, the HOMO is often distributed over the pyrimidine (B1678525) ring, while the LUMO is also located on the ring, with significant contributions from the C5-C6 bond. nih.gov The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical reactivity and kinetic stability. biointerfaceresearch.com For instance, studies on analogues like 2-amino-5-trifluoromethyl-1,3,4-thiadiazole (B83265) show that the HOMO and LUMO are distributed over the entire molecule, and the introduction of the -CF3 group can decrease the energy gap, implying increased reactivity compared to non-substituted parent compounds. nih.gov

Table 1: Representative Frontier Orbital Energies for a Uracil Analogue

| Molecular Orbital | Energy (eV) | Characteristics |

|---|---|---|

| LUMO | -1.5 | π* anti-bonding, distributed over the ring |

| HOMO | -7.0 | π bonding, primarily on the pyrimidine ring |

| Energy Gap (ΔE) | 5.5 | Indicator of chemical reactivity |

Note: These are typical values for uracil-like systems and can vary based on the specific analogue and computational method.

Quantum chemical calculations are essential for mapping out reaction pathways and understanding the energetics of chemical transformations. This involves locating transition states (the highest energy point along a reaction coordinate) and calculating activation barriers.

Key Research Findings:

Tautomerization Barriers: Uracil and its derivatives can exist in different tautomeric forms. DFT calculations can determine the relative energies of these tautomers and the energy barriers for their interconversion. For example, in a study on 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, the energy barrier for the conversion between the amino and imino tautomers was calculated to predict which form is more stable in the solid state. researchgate.net

Rotational Barriers: The energy required to rotate around a single bond, such as the bond connecting a substituent to the uracil ring, can also be computed. For the aforementioned thiadiazole analogue, the rotational barrier of the amino group was analyzed by calculating the transition state at the DFT-B3LYP/6-311++G(d,p) level of theory. nih.gov This provides insight into the conformational flexibility of the molecule.

Computational methods are increasingly used to predict spectroscopic data, which aids in the interpretation of experimental results. For fluorinated compounds like 1-ethyl-5-trifluoromethyl uracil, predicting ¹⁹F NMR chemical shifts is particularly valuable.

Key Research Findings:

DFT for ¹⁹F NMR: DFT methods, such as those combining the ωB97XD functional with basis sets like aug-cc-pvdz, have been shown to predict ¹⁹F NMR chemical shifts with a good degree of accuracy. rsc.org The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for such predictions. nsf.gov

Factors Influencing Accuracy: The accuracy of predicted shifts depends on several factors. Calculations performed in the gas phase using functionals that account for dispersion corrections (like ωB97XD) can be more accurate than those using implicit solvation models with other functionals like B3LYP. nsf.gov For complex systems, such as a ligand bound to a protein, a quantum mechanics/molecular mechanics (QM/MM) approach is often necessary. nih.gov In these studies, a sufficiently large QM region (e.g., a 7 Å radius around the inhibitor) is crucial for obtaining converged results. nih.gov

Conformational Effects: The predicted chemical shift is an average over the populated conformations of the molecule. Therefore, it is important to consider the Boltzmann-weighted average of the shifts for all low-energy conformers to achieve better agreement with experimental values.

Table 2: Comparison of Computational Methods for ¹⁹F NMR Chemical Shift Prediction

| Method/Functional | Basis Set | Typical Error (RMSE) | Notes |

|---|---|---|---|

| ωB97XD | aug-cc-pvdz | ~3.6 ppm | Good balance of accuracy and computational cost for a range of molecules. rsc.org |

| ωB97XD | 6-31+G(d,p) | Low RMSE | Gas-phase calculations with this method proved more accurate than solvated models for PFAS compounds. nsf.gov |

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides detailed electronic information, molecular modeling and dynamics simulations are used to explore the conformational landscape and intermolecular interactions of larger systems over time.

The three-dimensional shape (conformation) and potential tautomeric forms of this compound are critical to its function and interactions.

Key Research Findings:

Solvent Effects: The conformational equilibrium of a molecule can be highly sensitive to the solvent. researchgate.net For example, studies on 5-ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane using DFT calculations showed that the predominant conformer changes depending on the solvent (gas phase, chloroform, DMSO, benzene, water). researchgate.net Similar effects would be expected for this compound, where the polarity of the solvent can influence the stability of different orientations of the ethyl and trifluoromethyl groups.

Tautomeric Equilibria: The equilibrium between different tautomers can also be influenced by the environment. Computational studies on acenaphthenequinonemonooxime have shown that while one tautomer is dominant in the solid state, an equilibrium exists in solution, with the barrier to tautomerization decreasing as solvent polarity increases. researchgate.net For this compound, the canonical diketo tautomer is expected to be the most stable, but computational studies can quantify its stability relative to other potential enol tautomers.

The non-covalent interactions between this compound and other molecules, such as water or biological macromolecules, are key to its behavior in solution and biological systems.

Key Research Findings:

Hydrogen Bonding Sites: this compound possesses classic hydrogen bond donor (the N3-H) and acceptor (the two carbonyl oxygens at C2 and C4) sites. unizin.orgyoutube.com The trifluoromethyl group is generally a poor hydrogen bond acceptor.

Computational Analysis of H-bonds: Natural Bonding Orbital (NBO) analysis can be used to investigate the strength and nature of hydrogen bonds. Studies on dimers of similar heterocyclic molecules have used NBO analysis to quantify the charge delocalization and calculate strong hydrogen bonding interaction energies. researchgate.net

Interaction with Water: The interaction with water is crucial. In studies of the ionic liquid 1-ethyl-3-methylimidazolium (B1214524) trifluoromethanesulfonate, it was found that at low concentrations, water molecules form hydrogen bonds with the anions. pku.edu.cn At higher concentrations, water clusters form. pku.edu.cn A similar pattern of specific hydrogen bonding interactions would be expected for this compound in aqueous solution.

Table 3: Potential Hydrogen Bonding Interactions for this compound

| Site on Uracil Analogue | Interaction Type | Partner Molecule Site |

|---|---|---|

| N3-H | Donor | Oxygen or Nitrogen lone pair (e.g., water, protein backbone) |

| C2=O | Acceptor | Hydrogen on an electronegative atom (e.g., water, protein N-H) |

Crystallographic and Packing Analysis SimulationsThis area of study focuses on the compound in its solid, crystalline state.

Analysis of Intermolecular Channels and VoidsThis subsection was intended to detail any empty spaces or channels within the crystal structure. The presence, size, and shape of such voids can be crucial for a material's properties, including its ability to host guest molecules or its density.

Without primary crystallographic data (e.g., a CIF file) or computational studies, a scientifically accurate and detailed discussion of these topics for 1-Ethyl-5-trifluoromethyluracil cannot be constructed. While research exists for other trifluoromethylated compounds and uracil analogues, the strict focus on this specific molecule cannot be maintained based on the available information.

Advanced Applications and Research Utility

Application as Biochemical Probes and Research Tools

The structural modifications on the uracil (B121893) scaffold provide 1-Ethyl-5-trifluoromethyluracil with distinct properties that are leveraged in biochemical and molecular biology research. These modifications allow for the investigation of fundamental biological processes at a molecular level.

Investigating Nucleic Acid Interactions and Mechanisms in Vitro

The introduction of the trifluoromethyl group at the 5-position of uracil creates a sterically and electronically unique analogue. This allows 1-Ethyl-5-trifluoromethyluracil to serve as a probe in studies of nucleic acid structure, recognition, and enzymatic processing. When incorporated into oligonucleotides, it can be used to study DNA and RNA interactions with proteins, such as polymerases and repair enzymes. The fluorine atoms can also serve as a useful NMR probe for conformational analysis of nucleic acid structures.

Development of Modified DNA Building Blocks for Nanotechnology and Material Science

The field of DNA nanotechnology utilizes the predictable Watson-Crick base pairing of nucleic acids to construct nanoscale structures. Modified nucleosides like 1-Ethyl-5-trifluoromethyluracil can be incorporated into these DNA-based materials to impart novel properties. The hydrophobic and lipophilic nature of the trifluoromethyl group can influence the self-assembly of DNA nanostructures, potentially leading to the formation of more stable or functionally distinct materials. These modified DNA building blocks are being explored for applications in areas such as targeted drug delivery, biosensing, and the creation of novel nanomaterials with tailored electronic and physical properties.

Potential in Agricultural Chemical Development

The search for more effective and selective agrochemicals is a continuous effort. The unique properties of fluorinated organic compounds are increasingly being harnessed in the design of new pesticides and herbicides.

Targeting Specific Plant Pathogens and Pest Control

While specific studies on 1-Ethyl-5-trifluoromethyluracil in this area are not widely documented, its structural similarity to other fluorinated compounds used in agriculture suggests potential applications. The trifluoromethyl group can enhance the biological activity and metabolic stability of a molecule. It is plausible that derivatives of 1-Ethyl-5-trifluoromethyluracil could be investigated as inhibitors of essential enzymes in plant pathogens or as disruptors of key biological processes in pests, potentially leading to the development of new and more effective crop protection agents.

Role as Synthetic Intermediates for Complex Fluorinated Organic Molecules

The strategic placement of fluorine atoms can significantly alter the pharmacological properties of a molecule, including its metabolic stability, binding affinity, and bioavailability. This makes fluorinated compounds highly valuable in drug discovery and development.

Precursors for Pharmaceutically Relevant Compounds

1-Ethyl-5-trifluoromethyluracil serves as a valuable synthetic intermediate in the preparation of more complex and pharmaceutically active molecules. The uracil scaffold is a common feature in many antiviral and anticancer drugs. For instance, the parent compound, 5-trifluoromethyluracil, is a key intermediate in the synthesis of Trifluridine (B1683248), an antiviral medication. The ethyl group on 1-Ethyl-5-trifluoromethyluracil can be a site for further chemical modification, allowing for the synthesis of a diverse library of compounds to be screened for various therapeutic activities.

| Precursor Compound | Pharmaceutically Relevant Compound Class | Potential Therapeutic Area |

| 5-Trifluoromethyluracil | Pyrimidine (B1678525) Nucleoside Analogues | Antiviral, Anticancer |

| 1-Ethyl-5-trifluoromethyluracil | Modified Pyrimidine Nucleosides | Antiviral, Anticancer, and others |

The Scarcity of Data on 1-Ethyl-5-trifluoromethyluracil: A Challenge for Comprehensive Review

A thorough investigation into the chemical compound 1-Ethyl-5-trifluoromethyluracil reveals a significant lack of specific, publicly available scientific data. While the parent compound, 5-trifluoromethyluracil, is a well-documented and important intermediate in medicinal chemistry, particularly in the synthesis of antiviral and anticancer drugs, its N1-ethylated derivative remains largely uncharacterized in the scientific literature. This scarcity of information presents a considerable challenge in providing a detailed and specific analysis of its properties and applications.

The applications of fluorinated pyrimidines as a class are extensive. The inclusion of a trifluoromethyl group at the C5 position of the uracil ring is known to significantly impact the molecule's biological activity. This is a key feature in drugs like Trifluridine, where 5-trifluoromethyluracil serves as a crucial building block. nih.govtosoh-finechem.co.jp The trifluoromethyl group can enhance metabolic stability and binding affinity to biological targets.

In the broader context of medicinal chemistry, N-alkylation of uracil derivatives is a common strategy to modify their pharmacokinetic and pharmacodynamic properties. However, the specific combination of an ethyl group at the N1 position and a trifluoromethyl group at the C5 position in 1-Ethyl-5-trifluoromethyluracil has not been a focus of published research.

Similarly, while fluorinated organic molecules are valuable as building blocks for creating novel chemical scaffolds with unique properties, there is no specific information detailing the use of 1-Ethyl-5-trifluoromethyluracil for this purpose. medchemexpress.com The general utility of fluorinated building blocks in developing new materials and drugs is recognized, but the specific contribution of this particular compound remains unexplored in the available literature. medchemexpress.com

Future research in the field of fluorinated uracil chemistry may yet shed light on 1-Ethyl-5-trifluoromethyluracil. Investigations into the systematic modification of fluorinated pyrimidines could lead to the synthesis and characterization of this compound, potentially uncovering novel applications in medicine, agrochemicals, or material science.

Due to the absence of specific data, it is not possible to construct a detailed article on 1-Ethyl-5-trifluoromethyluracil that adheres to the requested scientific accuracy and depth for each section of the proposed outline. Any attempt to do so would rely on speculation and extrapolation from related compounds, which would not meet the standards of a factual and authoritative scientific review.

Q & A

Basic Research Questions

Q. How is 1-Ethyl-5-trifluoromethyl uracil synthesized, and what analytical methods are used for its characterization?

- Methodological Answer : Synthesis typically involves alkylation and trifluoromethylation at the N1 and C5 positions of uracil. For example, intermediates like 5-fluorouracil derivatives can be prepared via nucleophilic substitution reactions using ethylating agents (e.g., ethyl iodide) under controlled pH conditions . Characterization relies on:

-

Nuclear Magnetic Resonance (NMR) : To confirm substituent positions (e.g., distinct peaks for ethyl and trifluoromethyl groups in H and F NMR).

-

High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% by HPLC, as per pharmacopeial standards) .

-

Mass Spectrometry (MS) : Verification of molecular ion peaks (e.g., m/z 180.08 for CHFNO) .

- Data Table :

| Parameter | Value/Technique | Reference |

|---|---|---|

| Molecular Weight | 180.08 g/mol | |

| CAS RN | 54-20-6 | |

| Purity | >95.0% (HPLC) |

Q. What structural features of this compound influence its stability and reactivity?

- Methodological Answer : Stability is governed by:

- Electron-Withdrawing Effects : The trifluoromethyl group at C5 increases electrophilicity, while the ethyl group at N1 enhances lipophilicity .

- Tautomerization : Computational studies (e.g., DFT) show lactam forms are more stable than lactim tautomers due to resonance stabilization .

- Experimental Validation : UV-Vis spectroscopy and time-resolved fluorescence confirm reduced excited-state lifetimes (<100 fs) due to substituent-induced non-radiative decay pathways .

Advanced Research Questions

Q. How do computational methods predict the photophysical behavior of this compound?

- Methodological Answer :

- TD-DFT/PCM Models : Optimize ground- and excited-state geometries in aqueous solution. The PBE0 functional accurately predicts absorption/emission spectra by simulating solvent effects .

- Conical Intersection Analysis : CASSCF calculations identify out-of-plane motion of the C5 trifluoromethyl group as a key factor in ultrafast S→S decay .

Q. What advanced analytical techniques quantify uracil derivatives in biological matrices?

- Methodological Answer :

-

Uracil Sensor Assays : Use catalytically inactive uracil-DNA glycosylase (UNG) mutants to bind uracil in DNA without excision. Calibration curves with CJ236 E. coli DNA (high uracil content) enable quantification via fluorescence or immunocytochemistry .

-

Pharmacokinetic Profiling : Measure plasma uracil (U) and dihydrouracil (UH) ratios via LC-MS/MS. A UH/U ratio <1.8 predicts 5-FU toxicity, applicable to fluorinated uracil analogs .

- Data Table :

| Parameter | Technique | Application | Reference |

|---|---|---|---|

| Genomic Uracil | UNG-based sensor + qPCR | DNA repair studies | |

| Plasma UH/U | LC-MS/MS | Toxicity prediction |

Q. How does this compound interact with DNA, and what are the implications for genotoxicity?

- Methodological Answer :

- Incorporation Studies : Use ung−/− bacterial models to assess uracil retention. Southern blotting after APE1/UNG treatment quantifies uracil content .

- PCR-Based Detection : Amplify uracil-rich genomic regions with selective primers. Heterogeneity in uracil distribution correlates with replication errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.